What are the physical and chemical properties of 4-Fluoro-2-methyl-5-nitrobenzoic acid?
What are the physical and chemical properties of 4-Fluoro-2-methyl-5-nitrobenzoic acid?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical, chemical, and safety properties of 4-Fluoro-2-methyl-5-nitrobenzoic acid (CAS No: 64695-92-7). Due to a lack of experimentally determined data in publicly available literature, this document primarily relies on computed properties. It also includes standardized experimental protocols for determining key characteristics and a proposed synthesis workflow.
Compound Identification
| Identifier | Value |
| IUPAC Name | 4-fluoro-2-methyl-5-nitrobenzoic acid[1] |
| CAS Number | 64695-92-7[1][2] |
| Molecular Formula | C₈H₆FNO₄[1] |
| Canonical SMILES | CC1=CC(=C(C=C1C(=O)O)--INVALID-LINK--[O-])F[1] |
| InChIKey | IBZJPGGBZMXXCE-UHFFFAOYSA-N[1] |
Physical and Chemical Properties
Table 1: Computed Physical Properties
| Property | Value | Source |
| Molecular Weight | 199.14 g/mol | PubChem[1] |
| Exact Mass | 199.02808583 Da | PubChem[1] |
| XLogP3 | 1.7 | PubChem[1] |
| Polar Surface Area | 83.1 Ų | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
Table 2: Chemical Reactivity and Stability
| Property | Description |
| Reactivity | Reactivity data is limited. As a carboxylic acid, it is expected to undergo reactions typical of this functional group, such as esterification and amide bond formation. The nitro group can be reduced to an amine. The aromatic ring is activated towards nucleophilic aromatic substitution due to the electron-withdrawing nitro group. |
| Chemical Stability | The product is expected to be chemically stable under standard ambient conditions (room temperature). |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. |
Safety and Handling
This compound is classified as hazardous. Adherence to safety protocols is essential.
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[1] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[1] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use only outdoors or in a well-ventilated area.
First-Aid Measures:
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If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
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If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
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If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Experimental Protocols
The following are generalized protocols for determining the key properties of a solid organic acid like 4-Fluoro-2-methyl-5-nitrobenzoic acid.
Protocol 1: Melting Point Determination (Capillary Method)
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Sample Preparation: Ensure the compound is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube sealed at one end. Pack the solid tightly by tapping the tube.
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Apparatus Setup: Place the capillary tube into a melting point apparatus.
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Measurement:
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Heat the sample rapidly to determine an approximate melting range.
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Allow the apparatus to cool about 15-20°C below the approximate melting point.
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Prepare a new sample and heat slowly, at a rate of 1-2°C per minute, through the expected melting range.
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Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is the range T1-T2. A pure compound typically has a sharp melting range of 0.5-1.0°C.
Protocol 2: Solubility Determination
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Solvent Selection: Prepare test tubes with a range of solvents (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol, diethyl ether).
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Procedure:
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Add approximately 25 mg of the compound to 0.75 mL of the selected solvent in a test tube.
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Shake the tube vigorously for 60 seconds.
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Observe if the solid dissolves completely. If it does, the compound is considered soluble in that solvent.
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Interpretation for an Organic Acid:
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Solubility in Water: Indicates high polarity.
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Insoluble in Water, Soluble in 5% NaOH & 5% NaHCO₃: Strong indication of a carboxylic acid. The base deprotonates the acid to form a soluble salt.
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Solubility in Organic Solvents (Ethanol, Ether): Indicates non-polar character.
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Protocol 3: pKa Determination (Potentiometric Titration)
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Solution Preparation:
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Accurately weigh a sample of the compound and dissolve it in a suitable solvent (e.g., a water/ethanol mixture if solubility in pure water is low) to create a solution of known concentration (e.g., 0.01 M).
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Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH).
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Titration:
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Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
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Place a known volume of the acid solution in a beaker with a magnetic stir bar.
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Immerse the pH electrode in the solution and begin stirring.
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Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).
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Record the pH of the solution after each addition, allowing the reading to stabilize.
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Data Analysis:
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Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).
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Identify the equivalence point, which is the point of steepest inflection on the curve.
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Determine the volume of NaOH added at the half-equivalence point (half the volume required to reach the equivalence point).
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The pH of the solution at the half-equivalence point is equal to the pKa of the acid.
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Proposed Synthesis Workflow
Caption: Proposed synthesis of the target compound via oxidation.
Logical Workflow for Compound Characterization
The following diagram outlines a logical workflow for the characterization of a newly synthesized batch of 4-Fluoro-2-methyl-5-nitrobenzoic acid.
Caption: Workflow for the characterization of the synthesized compound.
